molecular formula C8H7F3O B3348418 2-Ethoxy-1,3,5-trifluorobenzene CAS No. 1702924-02-4

2-Ethoxy-1,3,5-trifluorobenzene

Cat. No.: B3348418
CAS No.: 1702924-02-4
M. Wt: 176.14 g/mol
InChI Key: IFKBZOFYKVPSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-1,3,5-trifluorobenzene is a chemical compound with the molecular formula C8H7F3O and a molecular weight of 176.14 . It has an IUPAC name of this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F3O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 2-8°C .

Safety and Hazards

The safety information for 2-Ethoxy-1,3,5-trifluorobenzene includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Future Directions

While specific future directions for 2-Ethoxy-1,3,5-trifluorobenzene are not mentioned in the search results, related compounds such as 1,3,5-trifluorobenzene have been used in the development of lithium-ion batteries . This suggests potential future applications in energy storage technologies.

Properties

IUPAC Name

2-ethoxy-1,3,5-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKBZOFYKVPSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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